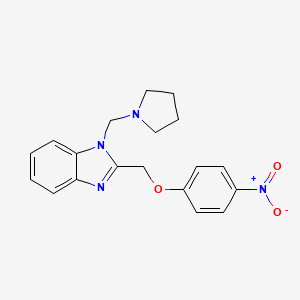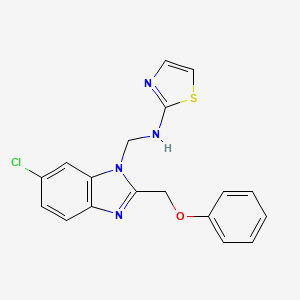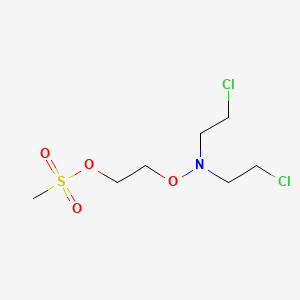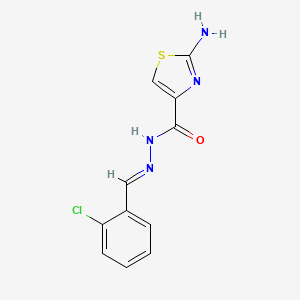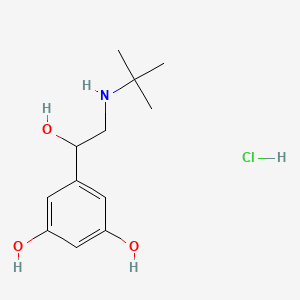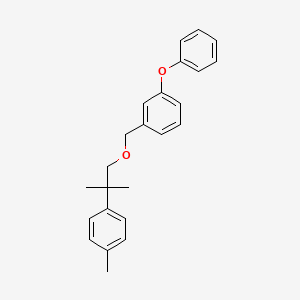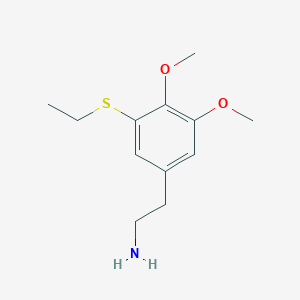
Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethylthio group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- typically involves the introduction of the ethylthio group and methoxy groups onto the benzene ring. One common method is the reaction of 3,4-dimethoxybenzaldehyde with ethylthiol in the presence of a base, followed by reductive amination to introduce the ethanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- involves its interaction with various molecular targets, including neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
- Benzeneethanamine, 3,4-dimethoxy-
- Benzeneethanamine, 3,4,5-trimethoxy-
- Phenethylamine
Comparison: Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- is unique due to the presence of the ethylthio group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The methoxy groups also contribute to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
90132-35-7 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
2-(3-ethylsulfanyl-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
WHUXWWJFRBXUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=CC(=C1OC)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


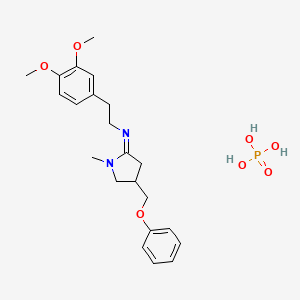
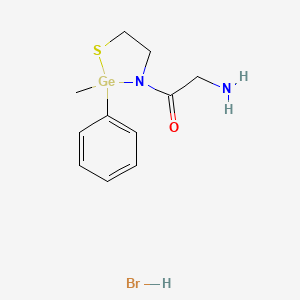
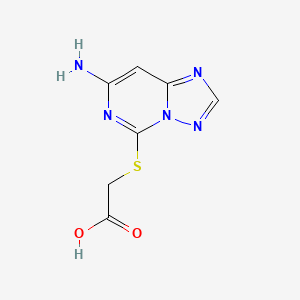

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
